molecular formula C19H20N2O4S B11785129 Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11785129
M. Wt: 372.4 g/mol
InChI Key: YZQAGQSBRXWVTD-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with ethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can interact with cellular proteins, leading to the inhibition of specific enzymes or signaling pathways. This can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of the nitrobenzylidene moiety and the tetrahydrobenzo[b]thiophene core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 6-methyl-2-[(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-3-25-19(22)17-15-8-7-12(2)9-16(15)26-18(17)20-11-13-5-4-6-14(10-13)21(23)24/h4-6,10-12H,3,7-9H2,1-2H3

InChI Key

YZQAGQSBRXWVTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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